molecular formula C15H16BrClN2O2S B12220682 Methyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate hydrobromide

Methyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate hydrobromide

Cat. No.: B12220682
M. Wt: 403.7 g/mol
InChI Key: OKFBVBJWMJNIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate hydrobromide is a chemically synthesized compound investigated for its potential as a phosphodiesterase 10A (PDE10A) inhibitor. PDE10A is an enzyme highly enriched in the medium spiny neurons of the striatum, a key brain region governing motor control and reward signaling, making it a prominent therapeutic target for psychiatric and neurological disorders. Inhibition of PDE10A leads to elevated intracellular levels of cyclic nucleotides cAMP and cGMP, which potentiates dopamine and glutamate receptor signaling pathways. This mechanism suggests research applications in preclinical models for conditions like schizophrenia , where modulation of striatal output can address both positive symptoms and cognitive deficits, and Huntington's disease , linked to the degeneration of these same neuronal populations. The hydrobromide salt form enhances the compound's stability and solubility for in vitro and in vivo pharmacological assessments. As a research tool, this compound enables the elucidation of PDE10A's role in basal ganglia circuitry and supports the development of novel CNS therapeutics.

Properties

Molecular Formula

C15H16BrClN2O2S

Molecular Weight

403.7 g/mol

IUPAC Name

methyl 5-(4-chlorophenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide

InChI

InChI=1S/C15H15ClN2O2S.BrH/c1-9-12(14(19)20-2)13(10-3-5-11(16)6-4-10)18-7-8-21-15(18)17-9;/h3-6,13H,7-8H2,1-2H3;1H

InChI Key

OKFBVBJWMJNIFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2CCSC2=N1)C3=CC=C(C=C3)Cl)C(=O)OC.Br

Origin of Product

United States

Preparation Methods

General Synthetic Approaches for Thiazolo[3,2-a]pyrimidines

Before delving into specific methods for preparing the target compound, it is important to understand the general synthetic approaches that form the foundation for thiazolo[3,2-a]pyrimidine synthesis.

One-Pot Method Using α-Bromination and Cyclization

A widely employed strategy involves the one-pot process combining α-bromination of a ketone followed by cyclization with thiopyrimidines. This approach has been extensively optimized for various thiazolo[3,2-a]pyrimidine hydrobromide derivatives. The general procedure involves:

  • α-bromination of a ketone using N-Bromosuccinamide (NBS)
  • Cyclization with 3,4-dihydropyrimidine-2(1H)-thiones (thiopyrimidines)
  • Catalysis using p-toluenesulfonic acid (PTSA) in acetonitrile

This method has demonstrated good to excellent yields under relatively mild conditions, making it particularly suitable for laboratory-scale synthesis.

Alkali Metal Salt Formation Method

Another established approach involves the formation of an alkali metal salt of the starting material, followed by treatment with α-halo ketones. The general procedure includes:

  • Conversion of the starting material to its corresponding alkali metal salt using an alkali metal alkoxide in an alcohol solvent
  • Treatment of the salt with an α-haloketone (α-bromo or α-chloro-ketone)
  • Acidification of the reaction mixture
  • Isolation of the product by filtration or extraction

This method has been successfully employed for various thiazolopyrimidine derivatives and offers good control over regioselectivity.

Three-Component One-Pot Method

A multicomponent approach involving the cyclocondensation of substituted thiazole-2-amines, dicarbonyl compounds, and aldehydes represents an efficient strategy for thiazolo[3,2-a]pyrimidine synthesis. The general procedure includes:

  • Reaction of 2-aminothiazole with a benzaldehyde (or substituted variant) and an acetoacetate alkyl ester
  • Use of an ionic liquid or p-toluenesulfonic acid (PTSA) as a catalyst
  • Ethanol or acetonitrile as the solvent medium
  • Purification by recrystallization or column chromatography

This approach offers the advantage of constructing the thiazolopyrimidine scaffold in a single operation from readily available starting materials, often resulting in higher yields.

Specific Synthesis of Methyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate hydrobromide

Building upon the general approaches, several specific synthetic routes have been developed for the preparation of this compound.

Modified One-Pot Method with NBS Bromination

This method adapts the general one-pot approach specifically for the synthesis of the target compound:

Reagents and Materials:
  • Methyl acetoacetate (as the ketone component)
  • N-Bromosuccinamide (NBS)
  • Appropriate thiopyrimidine precursor with 4-chlorophenyl substitution
  • p-toluenesulfonic acid (PTSA)
  • Acetonitrile (solvent)
  • Isopropyl alcohol and diethyl ether (for recrystallization)
Procedure:
  • To a solution of methyl acetoacetate (10 mmol) in acetonitrile (30 ml), add PTSA (5 mmol) and NBS (10 mmol)
  • Stir the mixture at 35-40°C for 30 minutes to facilitate α-bromination
  • Add the appropriate 4-chlorophenyl-substituted thiopyrimidine (10 mmol) to the reaction mixture
  • Continue stirring for 2 hours at 50°C
  • Monitor the reaction progress by TLC
  • After completion, evaporate acetonitrile under vacuum
  • Wash the residue with water
  • Recrystallize from isopropyl alcohol and diethyl ether to obtain the pure product

This approach typically yields the target compound in good to excellent yields (50-85%). The reaction proceeds through the formation of an α-bromo intermediate, which undergoes cyclization with the thiopyrimidine to form the thiazolo[3,2-a]pyrimidine scaffold.

Three-Component One-Pot Synthesis with Ionic Liquid

This approach utilizes a three-component reaction specifically adapted for the synthesis of thiazolo[3,2-a]pyrimidine derivatives:

Reagents and Materials:
  • 2-aminothiazole
  • 4-chlorobenzaldehyde
  • Methyl acetoacetate
  • Ionic liquid (1-butyl-3-methyl imidazolium chloride)
  • Ethanol (solvent)
  • Ethyl acetate (for recrystallization)
Procedure:
  • Combine 2-aminothiazole (5.0 mmol), 4-chlorobenzaldehyde (5.0 mmol), methyl acetoacetate (5.0 mmol), and ionic liquid (0.3 g) in ethanol (30 mL)
  • Heat the mixture, maintaining reflux for 8 hours
  • Monitor reaction progress by TLC
  • After completion, remove solvent under reduced pressure
  • Recrystallize the crude product from ethyl acetate
  • Convert to the hydrobromide salt by treating with hydrobromic acid in an appropriate solvent

This method has been reported to yield the target compound with yields around 85-86%. The one-pot nature of this reaction makes it particularly appealing for efficient synthesis.

Modified Biginelli-Type Condensation Approach

This method involves a modified Biginelli-type condensation followed by cyclization:

Reagents and Materials:
  • 4-chlorobenzaldehyde
  • Methyl acetoacetate
  • Thiourea
  • p-toluenesulfonic acid (PTSA)
  • Ethanol (initial solvent)
  • α-bromoketone (such as bromoacetone)
  • Acetonitrile (cyclization solvent)
Procedure:
  • Prepare the dihydropyrimidine intermediate by combining 4-chlorobenzaldehyde, methyl acetoacetate, and thiourea in ethanol with PTSA as catalyst
  • Isolate the dihydropyrimidine-2(1H)-thione intermediate
  • Dissolve this intermediate in acetonitrile and add the appropriate α-bromoketone
  • Heat the mixture at 50°C for 2-3 hours
  • Monitor the reaction by TLC
  • After completion, cool the reaction mixture and neutralize
  • Isolate the product and recrystallize to obtain the pure compound

Optimization of Reaction Conditions

The efficiency of the synthesis methods described above can be significantly influenced by various reaction parameters. Optimization studies have identified several critical factors that affect yield and purity.

Brominating Agent Selection

Various brominating agents have been evaluated for the α-bromination step in the one-pot method. The following table summarizes comparative results:

Brominating Agent Amount (mmol) PTSA (mmol) Solvent Temperature (°C) Time (h) Yield (%)
NBS 15 5 DMF 50 2 34
NBS 10 5 DMF 50 2 51
Br₂ 10 5 DMF 50 2 32
CuBr₂ 10 5 DMF 50 2 Low

Based on these results, NBS (10 mmol) has been identified as the optimal brominating agent, providing the highest yield (51%). The superior performance of NBS can be attributed to its controlled release of bromine, which minimizes side reactions during the bromination step.

Solvent Effects

The choice of solvent significantly affects reaction outcome in thiazolo[3,2-a]pyrimidine synthesis. Comparative studies have shown the following results:

Solvent Temperature (°C) Time (h) Yield (%)
Acetonitrile 50 2 68
DMF 50 2 51
Ethanol 78 (reflux) 8 86
THF 66 (reflux) 3 42

Acetonitrile has been found to be the optimal solvent for the one-pot synthesis using NBS, while ethanol provides better yields in the three-component method with ionic liquid. The choice of solvent affects solubility of reagents, reaction rate, and formation of byproducts.

Catalyst Optimization

Various catalysts and catalyst loadings have been investigated for the synthesis of thiazolo[3,2-a]pyrimidines. p-Toluenesulfonic acid (PTSA) has emerged as a particularly effective catalyst, with an optimal loading of 5 mmol for a 10 mmol scale reaction. The ionic liquid 1-butyl-3-methyl imidazolium chloride ([bmim]Cl) has also shown excellent catalytic activity in the three-component synthesis method.

Temperature and Reaction Time

Temperature and reaction time are critical parameters for achieving optimal yields in thiazolo[3,2-a]pyrimidine synthesis:

Method Optimal Temperature (°C) Optimal Time (h) Yield (%)
One-Pot NBS Method (Step 1) 35-40 0.5 -
One-Pot NBS Method (Step 2) 50 2 68
Three-Component Method 78 (ethanol reflux) 8 86
Modified Biginelli Approach 50 2-3 80-82

These parameters must be carefully controlled to achieve the desired transformation while minimizing side reactions and decomposition.

Purification and Characterization

After synthesis, proper purification and characterization are essential to confirm the identity and purity of this compound.

Purification Methods

Several purification techniques have been employed for the target compound:

Recrystallization

The crude product can be effectively purified by recrystallization from suitable solvent systems:

  • Isopropyl alcohol and diethyl ether mixture
  • Ethyl acetate
  • Acetonitrile

For optimal results, the crude product is typically dissolved in a minimum amount of hot solvent, filtered to remove insoluble impurities, and cooled slowly to induce crystallization.

Characterization Techniques

Multiple analytical techniques are employed to confirm the identity and purity of the synthesized compound:

Spectroscopic Analysis
  • IR Spectroscopy : Characteristic absorption bands for C=O (approximately 1670-1680 cm⁻¹), C=N (1565-1580 cm⁻¹), and other functional groups provide confirmation of the structural features.

  • ¹H NMR Spectroscopy : Key signals include:

    • Methyl ester protons (3H, singlet, approximately δ 3.8-4.0 ppm)
    • 7-methyl protons (3H, singlet, approximately δ 2.9-3.0 ppm)
    • Thiazole ring protons (multiplets, δ 3.0-4.5 ppm)
    • Aromatic protons of 4-chlorophenyl group (multiplet, δ 7.0-7.6 ppm)
  • ¹³C NMR Spectroscopy : Characteristic carbon signals confirm the carbon framework of the molecule, including carbonyl carbon (approximately δ 165-170 ppm), aromatic carbons (δ 120-145 ppm), and methyl carbon (δ 20-25 ppm).

  • Mass Spectrometry : The molecular ion peak corresponding to the molecular weight of the compound (approximately 403.7 m/z) provides confirmation of its identity, along with characteristic fragmentation patterns.

Elemental Analysis

Determination of C, H, N, S percentages provides additional confirmation of the molecular formula. The experimental values should closely match the theoretical values calculated for C15H16BrClN2O2S.

Comparative Analysis of Synthesis Methods

Each synthesis method described has distinct advantages and limitations. A comparative analysis helps in selecting the most appropriate method based on specific requirements.

Yield Comparison

The following table compares typical yields obtained from different synthesis methods:

Synthesis Method Typical Yield Range (%) Scale Applicability Ease of Operation
Modified One-Pot Method with NBS 50-68 Laboratory to small industrial Moderate
Three-Component One-Pot Synthesis 85-86 Laboratory to industrial Easy
Modified Biginelli-Type Approach 80-82 Laboratory Moderate to Complex

The three-component one-pot synthesis consistently provides the highest yields, making it particularly attractive for efficient production of the target compound.

Resource Requirements and Scalability

For industrial applications, resource requirements and scalability are crucial factors:

Synthesis Method Starting Materials Accessibility Reagent Costs Time Demands Scalability Potential
Modified One-Pot Method with NBS Moderate Moderate 3-4 hours Moderate
Three-Component One-Pot Synthesis High Low to Moderate 8-9 hours High
Modified Biginelli-Type Approach Moderate Moderate 5-6 hours Limited

The three-component method offers superior scalability due to its straightforward procedure and use of readily available starting materials, although it requires longer reaction times. The one-pot NBS method provides a good balance between reaction time and yield, but presents challenges related to heat management and NBS handling during scale-up.

Green Chemistry Considerations

Modern synthetic approaches increasingly prioritize green chemistry principles:

Synthesis Method Solvent Greenness Atom Economy E-Factor Energy Requirements
Modified One-Pot Method with NBS Moderate Good Moderate Moderate
Three-Component One-Pot Synthesis Good (ethanol) Excellent Low Moderate to High
Modified Biginelli-Type Approach Moderate Moderate Moderate to High Moderate

The three-component one-pot synthesis using ethanol as solvent and ionic liquid as catalyst aligns best with green chemistry principles, offering excellent atom economy and reduced waste generation.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Characterization

The synthesis of thiazolo[3,2-a]pyrimidine derivatives, including methyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate hydrobromide, typically involves cyclocondensation reactions. Various methods have been employed to synthesize these compounds efficiently, often yielding good to excellent results. For instance, a one-pot three-component method has been reported for synthesizing related thiazolo-pyrimidine analogues, which demonstrated significant antibacterial activity .

Biological Activities

Antimicrobial Properties
Thiazolo[3,2-a]pyrimidines exhibit notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For example, synthesized thiazolo-pyrimidines were screened for in vitro antibacterial activity and showed promising results against multiple pathogens .

Acetylcholinesterase Inhibition
Recent research highlighted the potential of thiazolo[3,2-a]pyrimidines as acetylcholinesterase inhibitors. In vitro assays demonstrated that several derivatives exhibited strong inhibition of human acetylcholinesterase activity, with IC50 values in the micromolar range. This suggests their potential application in treating neurodegenerative diseases like Alzheimer’s .

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial Activity Evaluated various thiazolo-pyrimidine derivativesCompounds displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Acetylcholinesterase Inhibition Study Investigated the inhibition potential of synthesized derivativesCompounds showed over 70% inhibition at 10 µM concentration; molecular docking confirmed strong binding affinities to the enzyme.
Synthesis and Structure Analysis Characterized new derivatives using NMR and X-ray diffractionConfirmed regioselective cyclization; provided structural insights into the synthesized compounds.

Mechanism of Action

The mechanism of action of Methyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate hydrobromide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through the formation of a stable complex with the copper ions in the enzyme’s active site . Additionally, its neuroprotective effects are mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives vary in substituents, salt forms, and bioactivity. Below is a detailed comparison with structurally related compounds from the literature:

Structural Modifications and Substituent Effects

  • Halogen Substituents :
    • Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
  • Substitution of 4-chlorophenyl with 4-bromophenyl increases molecular weight (Br: 79.9 g/mol vs. Cl: 35.45 g/mol) and polarizability, enhancing halogen-π interactions in crystal packing .
  • Melting point: 185–187°C (ethyl ester vs. methyl ester in the target compound) .
    • Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
  • Ester Groups :

    • Ethyl vs. Methyl Esters : Ethyl esters (e.g., ) exhibit higher lipophilicity (ClogP 7.34 vs. ~6.5 for methyl esters), affecting membrane permeability.
  • Additional Functional Groups: Morpholine Derivatives (): Mannich base derivatives at C2 (e.g., ethyl-5-(2-chlorophenyl)-7-methyl-2-(morpholinomethyl)-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate) show enhanced antifungal activity (MIC: 6.25 µg/mL against Candida albicans) due to improved hydrogen-bonding capacity .

Data Tables

Table 1: Physical and Spectral Properties of Selected Analogs

Compound Melting Point (°C) IR (C=O, cm⁻¹) $^1$H NMR (Key Shifts, ppm) Reference
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 185–187 1679 1.15 (t, CH₂CH₃), 6.06 (s, pyr-H)
Methyl 5-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo… 160–162 1725 3.81 (s, OCH₃), 6.80–7.30 (m, Ar–H)
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 198–200 1695 2.40 (s, CH₃), 7.20–7.50 (m, Ar–H)

Biological Activity

Methyl 5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate hydrobromide is a compound belonging to the thiazolo[3,2-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound based on recent research findings.

Synthesis

The compound was synthesized using a one-pot method involving the reaction of specific precursors under controlled conditions. The synthesis typically includes the formation of the thiazolo[3,2-a]pyrimidine core followed by substitution with a 4-chlorophenyl group and methylation at the 7-position. Characterization of the synthesized compound was confirmed through various spectroscopic techniques including NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, several studies have demonstrated that related compounds show moderate to potent activity against various bacterial strains:

  • Antibacterial Activity : Compounds derived from thiazolo[3,2-a]pyrimidines have shown effectiveness against Gram-positive and Gram-negative bacteria. Notably, some derivatives displayed minimum inhibitory concentration (MIC) values as low as 0.21 µM against pathogens such as Pseudomonas aeruginosa and Escherichia coli .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, exhibiting activity against fungal strains including those from the Candida genus. The structure-activity relationship (SAR) studies suggest that modifications in the aryl substituents can enhance antifungal efficacy .

Antitumor Activity

In vitro studies have assessed the cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives on various cancer cell lines. The results indicate that these compounds can induce cell death in tumor cells while maintaining low toxicity towards normal cells:

  • Cytotoxicity Assays : The synthesized derivatives were tested against several tumor cell lines, revealing moderate to high cytotoxicity. For example, certain compounds demonstrated IC50 values in the low micromolar range .
  • Mechanism of Action : Preliminary investigations into the mechanism suggest that these compounds may exert their antitumor effects through apoptosis induction and disruption of cellular signaling pathways involved in proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureEffect on Activity
4-Chlorophenyl GroupEnhances antibacterial and antifungal properties
Methyl Substitution at Position 7Contributes to improved cytotoxicity
Carbonyl Group at C6Essential for interaction with biological targets

Research suggests that optimizing these structural features can lead to compounds with enhanced potency and selectivity .

Case Studies

  • Antimicrobial Screening : A study evaluated a series of thiazolo[3,2-a]pyrimidine derivatives for their antimicrobial activity. The results indicated that specific substitutions significantly improved efficacy against resistant strains of bacteria .
  • Cytotoxic Evaluation : Another investigation focused on the cytotoxic effects of these compounds on human cancer cell lines. Results showed promising activity with several derivatives leading to significant cell death compared to controls .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound is typically synthesized via a cyclocondensation reaction. A common method involves refluxing a mixture of substituted thiourea derivatives, α,β-unsaturated carbonyl compounds (e.g., ethyl acetoacetate), and aromatic aldehydes in acetic acid/acetic anhydride with sodium acetate as a catalyst. For example, analogous protocols describe refluxing for 8–10 hours, followed by recrystallization from ethyl acetate/ethanol to obtain crystals suitable for X-ray diffraction . Modifications may include adjusting substituents on the aldehyde or thiourea components to target specific derivatives .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are used to verify substituent positions and hydrogen/carbon environments.
  • X-ray crystallography : Critical for resolving the thiazolo-pyrimidine ring conformation, dihedral angles (e.g., ~80.94° between fused rings), and puckering deviations (e.g., 0.224 Å for C5 from the pyrimidine plane) .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and thiazole ring vibrations .

Advanced Research Questions

Q. How can reaction yields be optimized during scaled-up synthesis?

Key factors include:

  • Solvent system : A 1:1 acetic acid/acetic anhydride mixture enhances cyclization efficiency by acting as both solvent and dehydrating agent .
  • Catalyst loading : Sodium acetate (1.5 g per 0.01 mol substrate) balances reactivity without side-product formation .
  • Temperature control : Prolonged reflux (8–10 hours) ensures complete ring closure, monitored via TLC.
  • Purification : Recrystallization from ethyl acetate/ethanol (3:2) improves purity (>78% yield) .

Q. How to resolve discrepancies in crystallographic data, such as dihedral angle variations?

Discrepancies may arise from differing substitution patterns (e.g., electron-withdrawing vs. donating groups) or crystal-packing effects. To address this:

  • Refine H-atom positions using a riding model with Uiso(H)=1.21.5Ueq(C)U_{\text{iso}}(\text{H}) = 1.2-1.5U_{\text{eq}}(\text{C}) to minimize bias .
  • Compare analogous structures (e.g., ethyl 5-(3-fluorophenyl) derivatives) to identify substituent-dependent conformational trends .

Q. What strategies validate the compound’s potential bioactivity in contradictory studies?

  • Assay standardization : Use consistent bacterial strains (e.g., E. coli or S. aureus) and minimum inhibitory concentration (MIC) protocols to reduce variability .
  • Purity verification : Ensure >95% purity via HPLC before testing, as impurities (e.g., unreacted aldehydes) may skew results .
  • Mechanistic studies : Probe interactions with bacterial enzymes (e.g., dihydrofolate reductase) via molecular docking to correlate structural features with activity .

Methodological Challenges

Q. How to address low solubility in biological assays?

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) at the 4-chlorophenyl or methyl ester positions .
  • Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .

Q. What computational approaches complement experimental structural data?

  • Density Functional Theory (DFT) : Calculate optimized geometries and compare with X-ray data to validate puckering and bond lengths .
  • Molecular dynamics : Simulate solvent effects on crystal packing to predict polymorphism risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.